methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate
Description
Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrimidine-oxazine core. Its structure includes:
- A pyrimidine ring fused with a 1,4-oxazine ring at positions 4 and 3 (pyrimido[4,3-c][1,4]oxazine).
- Two keto groups at positions 6 and 6.
- A methyl carboxylate substituent at position 9.
Properties
IUPAC Name |
methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8(13)6-5-4-16-3-2-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQBNVAQLIHKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the pyrimido[4,3-c][1,4]oxazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Pyrimido-Oxazine vs. Pyrimido-Diazepine
- Target Compound : Contains a six-membered 1,4-oxazine ring fused to pyrimidine.
- 1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione (): Features a seven-membered 1,4-diazepine ring fused to pyrimidine.
(b) Substitution Patterns
- Halogenated analogs (e.g., bromo at C9) may exhibit altered reactivity in substitution reactions or improved lipophilicity .
Physicochemical Properties
- The target compound’s methyl carboxylate group likely improves aqueous solubility compared to brominated or aryl-substituted analogs .
Biological Activity
Methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of approximately 210.19 g/mol. The structure features a pyrimidine ring fused with an oxazine moiety, which is significant for its biological properties.
Antifolate Activity
Research indicates that compounds within the pyrimido[4,3-c][1,4]oxazine class may exhibit antifolate activity. A study on related compounds demonstrated that certain derivatives displayed considerable inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This suggests that this compound could potentially act as an antifolate agent .
Synthesis and Evaluation
A significant study synthesized various substituted pyrimido[4,c][1,4]oxazines and evaluated their biological activities. The compounds were tested for their capacity to inhibit DHFR and other relevant enzymes. The results indicated that modifications to the oxazine ring could enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 6 and 8 positions of the pyrimidine ring significantly influenced the biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against target enzymes compared to those with electron-donating groups .
Data Table: Biological Activity of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
